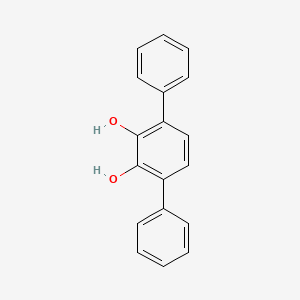
3,6-Diphenylbenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diphenylbenzene-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with two phenyl groups (-C6H5) at the 3 and 6 positions. This compound belongs to the class of diols, which are known for their diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
3,6-Diphenylbenzene-1,2-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and reaction parameters is crucial to achieve the desired product.
化学反応の分析
Types of Reactions
3,6-Diphenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohol derivatives.
科学的研究の応用
3,6-Diphenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 3,6-Diphenylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and aromaticity, affecting its overall behavior in chemical and biological systems .
類似化合物との比較
Similar Compounds
Benzene-1,2-diol (Catechol): Similar structure but lacks the phenyl groups.
3,5-Diphenylbenzene-1,2-diol: Similar structure with phenyl groups at different positions.
1,2-Diphenylethane-1,2-diol: Similar diol structure but with an ethane backbone instead of a benzene ring.
Uniqueness
3,6-Diphenylbenzene-1,2-diol is unique due to the specific positioning of the phenyl groups, which influences its chemical properties and reactivity. This structural arrangement can lead to distinct interactions and applications compared to other similar compounds .
特性
CAS番号 |
28911-15-1 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
3,6-diphenylbenzene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12,19-20H |
InChIキー |
NMVRYVCIBYSZGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


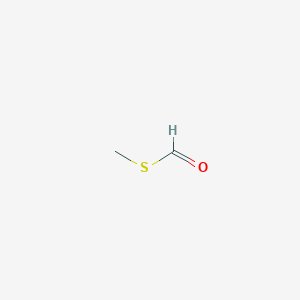

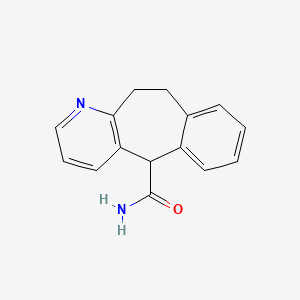
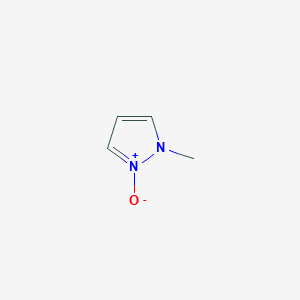

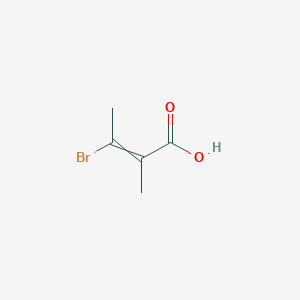
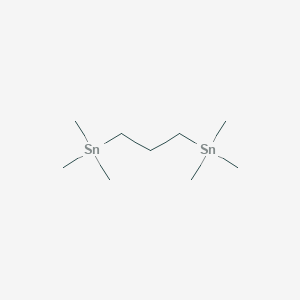
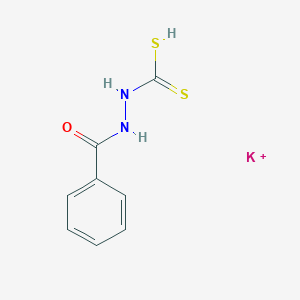
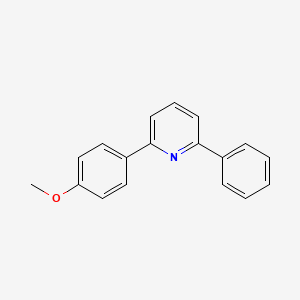
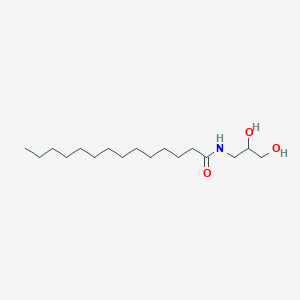
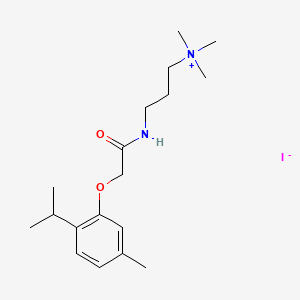

![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

